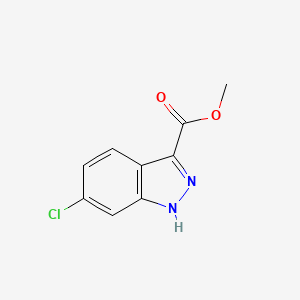

Methyl 6-chloro-1H-indazole-3-carboxylate

描述

Significance of Indazole Scaffolds in Modern Drug Discovery and Development

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets. researchgate.net Indazole-containing derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties. researchgate.netnih.govnih.gov

The versatility of the indazole ring allows it to serve as a core structural motif in the design of kinase inhibitors, a critical class of anticancer drugs. nih.gov For example, pazopanib, a tyrosine kinase inhibitor, features an indazole core and is used in cancer therapy. nih.gov The unique chemical properties of indazoles, including their tautomeric forms, contribute to their ability to form specific interactions within the active sites of enzymes and receptors, enhancing binding affinity and efficacy. researchgate.net The development of new synthetic methods to construct and modify the indazole skeleton continues to be an area of intense research, aiming to expand the chemical space for discovering new therapeutic agents. nih.govsunderland.ac.uk

Contextualizing Methyl 6-chloro-1H-indazole-3-carboxylate within Halogenated Indazole Chemistry

Halogenated organic compounds are crucial intermediates in synthesis, and halogenated indazoles are no exception. rsc.orgnih.gov The introduction of a halogen atom, such as chlorine, onto the indazole ring significantly influences the molecule's electronic properties and reactivity. rsc.orgnih.gov This modification can enhance the biological activity of the parent compound and provides a chemical handle for further functionalization through reactions like cross-coupling. rsc.orgnih.gov

Many important indazole-based drugs are synthesized from halogenated precursors. rsc.orgnih.gov For instance, the anti-ovarian cancer drug Niraparib is derived from such intermediates. nih.gov this compound fits directly into this context as a key halogenated intermediate. The chlorine atom at the 6-position and the methyl carboxylate at the 3-position are strategic functional groups. The ester can be readily converted into other functional groups, such as amides, which are common in drug molecules. derpharmachemica.comunina.it The chlorine atom serves as a site for introducing further molecular diversity, allowing chemists to systematically modify the structure to optimize its interaction with a specific biological target. The development of efficient, regioselective methods for halogenating indazoles is an active area of research, underscoring the importance of compounds like this compound in the pipeline of drug discovery and development. rsc.orgnih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 717134-47-9 |

| Molecular Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 g/mol chemsrc.com |

| Density | 1.5±0.1 g/cm³ chemsrc.com |

| Boiling Point | 378.7±22.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 182.9±22.3 °C chemsrc.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYJEMREXVWPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635047 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717134-47-9 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Medicinal Chemistry Applications of Methyl 6 Chloro 1h Indazole 3 Carboxylate and Analogues

Role in Pharmaceutical Development as Chemical Building Blocks and Lead Compounds

Methyl 6-chloro-1H-indazole-3-carboxylate and its parent compound, 1H-indazole-3-carboxylic acid methyl ester, are recognized as valuable chemical intermediates in the pharmaceutical industry. nmpharmtech.comnbinno.com The indazole scaffold is a significant heterocyclic framework in medicinal chemistry due to its presence in numerous compounds exhibiting a wide array of pharmacological activities. nih.govderpharmachemica.com These compounds serve as versatile building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). nbinno.com The reactivity and structural features of methyl 1H-indazole-3-carboxylate derivatives make them suitable for creating diverse molecular structures, which is crucial in drug discovery and development. nmpharmtech.comchemimpex.com

The indazole nucleus is a key component in the development of novel therapeutic agents. chemimpex.com For instance, indazole derivatives have been investigated for their potential in treating a variety of conditions. The ability to modify the indazole structure allows chemists to design and synthesize new compounds with specific biological activities. chemimpex.com This makes compounds like this compound important starting materials for research and development in medicinal chemistry. nbinno.com They are instrumental in structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into effective drug candidates. nmpharmtech.com

Antimicrobial and Antiparasitic Activity Studies

Anti-tubercular Efficacy Investigations

The indazole nucleus is present in a large number of compounds that have demonstrated a wide range of pharmacological activities, including anti-tubercular functions. nih.gov While specific studies focusing solely on this compound are not detailed, the broader family of indazole derivatives has been a subject of interest in the search for new anti-tubercular agents.

Antibacterial Potentials (e.g., against Methicillin-resistant Staphylococcus aureus (MRSA))

Derivatives of indazole have been investigated for their antibacterial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). In one study, novel small-molecule hybrid antibacterial agents were synthesized and tested against S. aureus and MRSA strains. mdpi.com Although this study did not specifically report on this compound, it did evaluate related tetrahydrocarbazole derivatives with chloro substitutions. For example, a cis-indole substituted compound with a 5-chloro indole moiety (derivative 3b) showed favorable activity against MRSA strains. mdpi.com The minimal inhibitory concentration (MIC) is a key measure of antibacterial potency.

| Compound Analogue | Substitution | Activity against MRSA strains (MIC in µg/mL) |

|---|---|---|

| cis indole substituted tetrahydrocarbazole (3a) | Hydrogen indole | 1–2 |

| cis indole substituted tetrahydrocarbazole (3b) | 5-chloro indole | Favorable activity (specific MIC not stated in the provided text) |

| trans indole substituted tetrahydrocarbazole (4c) | 6-chloro indole | 16 |

The challenge of antibiotic resistance, especially in MRSA, necessitates the development of new antibacterial agents. nih.govauctoresonline.org Research into various heterocyclic compounds, including those with structures related to indazoles, is ongoing to identify molecules that can overcome resistance mechanisms. nih.gov

Antifungal Research

Indazole-based heterocycles have been reported to possess antifungal activity. derpharmachemica.com In a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, compounds featuring an indazole group exhibited the highest antifungal activity against the tested fungi. nih.gov Specifically, a compound with a 5-bromo-1H-indazol-1-yl)phenyl group (9m) showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. nih.gov While this research does not directly involve this compound, it highlights the potential of the indazole scaffold in developing new antifungal agents.

Another study synthesized a series of novel metronidazole 1H-1,2,3-triazole and carboxylate derivatives and evaluated their antimicrobial activity. beilstein-journals.orgnih.gov The results indicated that many of the synthesized compounds showed a potent inhibition rate of fungal growth compared to the parent compound, metronidazole. beilstein-journals.orgnih.gov This demonstrates the broad utility of modifying core structures to enhance antimicrobial properties.

Antileishmanial Activity against Leishmania Species

Research has been conducted on the antileishmanial potential of indazole derivatives. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their inhibitory potency against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov Several of these derivatives exhibited strong to moderate activity against L. infantum. nih.gov The most promising compound, a triazole derivative (compound 13), was identified as a potent growth inhibitor of Leishmania major. nih.gov Molecular docking studies suggested that these compounds bind with high stability to the Leishmania trypanothione reductase enzyme. nih.govnih.gov

| Leishmania Species | Activity of 3-chloro-6-nitro-1H-indazole derivatives |

|---|---|

| L. infantum | Seven derivatives (4, 5, 7, and 10–13) showed strong to moderate activity. |

| L. tropica | Generally no activity, except for compounds 11 and 13. |

| L. major | Generally no activity, except for compound 13. |

The development of new antileishmanial drugs is crucial due to the limitations of current therapies. researchgate.net The indazole scaffold represents a promising starting point for the design of novel compounds with activity against Leishmania parasites.

Anticancer and Anti-angiogenic Potentials

The indazole nucleus is a well-established pharmacophore in the design of anticancer agents. nih.gov Numerous indazole derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth. nih.gov For instance, a study on coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid demonstrated their anti-cancer potential against different tumor cell lines, including colon cancer (HT29), hepatoma (Hep-G2), and melanoma (B16-F10) cells. nih.gov

The anti-angiogenic properties of imidazole derivatives, a related class of nitrogen-containing heterocycles, have also been explored. nih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth, making it a key target for cancer therapy. nih.gov While specific anti-angiogenic studies on this compound were not found, the broader family of indazoles and related heterocycles are of significant interest in this area of oncology research. The cytotoxic activity of halogenated derivatives of other heterocyclic compounds, such as methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has been demonstrated against various human cancer cell lines, suggesting that halogen substitution can play a role in anticancer potential. mdpi.com

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A primary focus of research has been the cytotoxic effect of indazole derivatives on different cancer cell lines. Studies have demonstrated that these compounds can inhibit the proliferation of a broad spectrum of human cancers.

For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their antiproliferative activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. mdpi.comnih.gov One particular compound, designated 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. mdpi.com This compound also exhibited selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). mdpi.com

Similarly, another study on indazole-pyrimidine hybrids found that compound 5f displayed potent cytotoxic effects across breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells, with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. mdpi.com Another derivative, compound 2f, also showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. rsc.orgresearchgate.net

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | mdpi.com |

| Compound 5f | MCF-7 | Breast Cancer | 1.858 | mdpi.com |

| A549 | Lung Cancer | 3.628 | ||

| Caco-2 | Colon Cancer | 1.056 | ||

| Compound 2f | Various Cancer Cell Lines | 0.23 - 1.15 | rsc.orgresearchgate.net |

Exploration of Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Targeting this pathway is a proven strategy in cancer therapy. researchgate.netnih.gov Indazole derivatives have been identified as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov

The VEGF/VEGFR-2 signaling pathway is crucial for regulating the proliferation and migration of vascular endothelial cells. researchgate.net Research has focused on designing indazole-based compounds that can act as VEGFR-2 kinase inhibitors. In one study, a series of indazole derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. The most potent compound, labeled as compound 30, inhibited VEGFR-2 with an exceptionally low IC50 value of 1.24 nM. nih.gov This compound also demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model. nih.govmdpi.com Another study identified an indazole derivative, compound 135, with high potency against VEGFR-2 (IC50 of 24.5 nM) and cellular anti-angiogenic activity against HUVECs (IC50 of 1.37 µM). mdpi.com

| Compound | Target | Assay/Model | IC50 | Source |

|---|---|---|---|---|

| Compound 30 | VEGFR-2 | Kinase Assay | 1.24 nM | nih.gov |

| Compound 135 | VEGFR-2 | Kinase Assay | 24.5 nM | mdpi.com |

| - | HUVEC Proliferation | 1.37 µM |

Antioxidant Activities in Cancer Contexts

The role of oxidative stress and reactive oxygen species (ROS) in cancer is complex. While chronic oxidative stress can contribute to cancer development, inducing high levels of ROS in cancer cells can also trigger cell death, a mechanism exploited by some anticancer therapies. rsc.org Some indazole derivatives have been shown to modulate ROS levels in cancer cells.

In a study involving the breast cancer cell line 4T1, an indazole derivative known as 2f was found to increase the levels of ROS. rsc.orgresearchgate.net This pro-oxidative effect was associated with a decrease in the mitochondrial membrane potential and the promotion of apoptosis (programmed cell death), suggesting that the anticancer activity of this compound is linked to its ability to induce oxidative stress. rsc.orgresearchgate.net

Anti-inflammatory Properties of Indazole Derivatives

The indazole scaffold is present in several compounds known for their anti-inflammatory effects. nih.govresearchgate.net The mechanisms behind these properties often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Studies have shown that various indazole derivatives can significantly inhibit COX-2, a key enzyme in the production of prostaglandins which mediate inflammation. The inhibition of COX-2 by different indazoles at a concentration of 50µM ranged from 68% to 78%. The IC50 values for COX-2 inhibition for these compounds were found to be in the range of 12.32–23.42 μM. This inhibition of cyclooxygenase is considered a major contributor to the anti-inflammatory action of these indazoles.

Furthermore, indazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as nitric oxide (NO), another important inflammatory mediator. This multi-faceted inhibition of inflammatory pathways underscores the potential of indazole derivatives as anti-inflammatory agents.

Enzyme and Receptor Modulation Studies

Beyond their direct anti-cancer and anti-inflammatory effects, indazole derivatives have been extensively studied as modulators of specific enzymes and receptors that are implicated in various diseases.

Inhibition of Human Neutrophil Elastase

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its overactivity is linked to several diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers. Indazole-based compounds have been developed as potent HNE inhibitors.

Specifically, N-benzoylindazole derivatives and compounds with a 1,5,6,7-tetrahydro-4H-indazol-4-one core have shown significant inhibitory activity. These compounds act as potent, competitive, and pseudoirreversible inhibitors of HNE. Biological evaluation of a series of these inhibitors demonstrated potent activity, with inhibition constant (Ki) values in the low nanomolar range, from 6 to 35 nM. This highlights the suitability of the indazole scaffold for designing effective HNE inhibitors for therapeutic use.

Protein Kinase and Akt Inhibition Mechanisms

Protein kinases are critical regulators of cellular processes, and their aberrant activation is a hallmark of cancer, making them prime targets for drug development. nih.govnih.gov The indazole scaffold has proven to be a valuable framework for designing potent and selective kinase inhibitors. nih.govderpharmachemica.com

One notable example is the development of 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1), which is associated with tumor progression. nih.gov A representative compound from this series, 30l, exhibited excellent inhibitory activity against PAK1 with an IC50 of 9.8 nM and demonstrated high selectivity against a panel of other kinases. nih.gov

Other indazole derivatives have been investigated as inhibitors of different kinases. For example, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. mdpi.comnih.gov Additionally, research has explored indazole derivatives as inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. derpharmachemica.com Compound 6o, which showed anti-proliferative activity, is thought to function in part by inhibiting the p53/MDM2 pathway, which can be influenced by Akt signaling. mdpi.com

| Compound | Target Kinase | IC50 | Source |

|---|---|---|---|

| Compound 30l | PAK1 | 9.8 nM | nih.gov |

Calcium-Release Activated Calcium (CRAC) Channel Blockade

Analogues of this compound, specifically indazole-3-carboxamides, have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel. The influx of extracellular calcium through this channel is a critical process controlling mast cell functions, and its modulation represents a therapeutic strategy for diseases involving aberrant mast cell activation, such as autoimmune disorders and inflammation. derpharmachemica.comdocumentsdelivered.comnih.gov

A structure-activity relationship (SAR) study of indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker at the C3 position is crucial for inhibitory activity. documentsdelivered.com Compounds with a '-CO-NH-Ar' linker (where Ar is an aryl group) were found to be potent CRAC channel blockers, whereas the isomeric 'reversed' amide linker '-NH-CO-Ar' resulted in compounds that were only weakly active or inactive. documentsdelivered.comnih.gov This finding is unique among known amide-based CRAC channel inhibitors, which typically possess the reverse orientation. documentsdelivered.com

The most potent compounds from this series, such as 12d (N-(3-fluoro-4-pyridyl)-1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide), actively inhibit calcium influx with sub-micromolar efficacy. documentsdelivered.comnih.gov This inhibition of calcium influx is directly associated with the stabilization of mast cells and a significant reduction in the secretion of pro-inflammatory mediators like tumor necrosis factor α (TNFα). documentsdelivered.com For instance, compound 12d was found to be the most potent inhibitor of TNFα production in the studied series, with an IC₅₀ of 0.28 µM. documentsdelivered.com

Table 1: CRAC Channel Blocking Activity of Indazole-3-carboxamide Analogues

| Compound | Aryl Group (Ar) | Ca²+ Influx IC₅₀ (µM) | TNFα Production IC₅₀ (µM) |

|---|---|---|---|

| 12a | 2,6-Difluorophenyl | 1.51 | Sub-µM |

| 12b | 2-Chloro-6-fluorophenyl | 3.23 | Sub-µM |

| 12d | 3-Fluoro-4-pyridyl | 0.67 | 0.28 |

| 12e | 2,4-Difluorophenyl | 2.33 | Sub-µM |

| 9c | 2-Fluorophenyl (reverse amide) | Inactive (>100 µM) | N/A |

Direct Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK)

Indazole derivatives have been identified as direct activators of AMP-activated protein kinase (AMPK), a key enzyme in maintaining cellular energy homeostasis. nih.gov The activation of AMPK is a promising therapeutic strategy for metabolic disorders like diabetic nephropathy. nih.gov

In the pursuit of AMPK activators, an indazole amide served as a high-throughput screening hit. Subsequent optimization efforts led to the development of an indazole acid lead compound. nih.gov A significant finding during this optimization was that the introduction of a small hydrophobic group, such as a chloro substituent at the C6 position of the indazole core, resulted in a tenfold increase in potency for the α1β1γ1 isoform of AMPK. While further modifications led to an indole-based clinical candidate, the initial discovery highlights the potential of the 6-chloro-indazole scaffold for AMPK activation. nih.gov

Table 2: Effect of C6-Substitution on AMPK Activation

| Compound Scaffold | Substitution at C6 | Relative Potency (α1β1γ1) |

|---|---|---|

| Indazole Acid | None | Baseline |

| Indazole Acid | Chloro | ~10x increase |

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibition

Following a thorough review of available scientific literature, no specific research was identified detailing the activity of this compound or its direct analogues as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R). While the indazole scaffold is common in many kinase inhibitors, and IGF-1R is a receptor tyrosine kinase, direct evidence for this specific interaction is not present in the reviewed sources. nih.govsemanticscholar.org

Binding Affinity and Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

The binding interactions of the indazole scaffold have been explored through crystallographic and computational studies. The crystal structure of a closely related compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, reveals a nearly coplanar arrangement between the indazole ring and the ester moiety, suggesting conjugation. nih.gov The packing in the crystal is stabilized by weak hydrogen-bond-like interactions, demonstrating the capacity of the indazole ring system and its substituents to act as both hydrogen bond donors and acceptors. nih.gov

Molecular docking studies on related 3-chloro-6-nitro-1H-indazole derivatives targeting the Trypanothione Reductase (TryR) enzyme from Leishmania provide further insight into potential binding modes. nih.gov These computational models showed that the indazole derivatives fit well within the enzyme's active site. The binding affinity was further validated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which revealed a strong net binding energy. nih.gov The intermolecular interactions were found to be dominated by both van der Waals forces and electrostatic energy, indicating a combination of hydrophobic and polar contacts are crucial for binding. nih.gov These studies suggest that the 6-chloro-indazole core can effectively anchor within protein binding pockets, with the substituents at C3 and other positions dictating specificity and affinity.

Structure-Activity Relationship (SAR) Investigations

Correlating Substituent Variations on the Indazole Ring with Biological Responses

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the indazole scaffold. Research has demonstrated that specific substitutions on the indazole ring significantly influence the potency and selectivity of these compounds against various biological targets.

Substitution at C3: As detailed in the context of CRAC channel blockade, the nature and orientation of the substituent at the C3 position are critical. For indazole-3-carboxamides, a '-CO-NH-Ar' linkage is required for potent activity, while the reverse '-NH-CO-Ar' linkage leads to inactive compounds. documentsdelivered.comnih.gov The nature of the aryl group in this position also profoundly affects activity, with moieties like 2,6-difluorophenyl and 3-fluoro-4-pyridyl yielding potent inhibitors. documentsdelivered.com

Substitution at C6: The presence of a chloro group at the C6 position has been shown to be beneficial for certain biological activities. In the development of AMPK activators, adding a chloro group at C6 enhanced potency by a factor of ten. nih.gov For other targets, such as indoleamine 2,3-dioxygenase (IDO1), SAR analysis has also suggested that substituents at the C6 position play a crucial role in inhibitory activity. nih.gov

Substitution at N1: The N1 position of the indazole ring is frequently modified to explore SAR. In the case of CRAC channel blockers, substitution with a 2,4-dichlorobenzyl group was part of the potent analogue series. documentsdelivered.com

Rational Design Principles for Enhanced Pharmacological Profiles

The SAR findings provide clear principles for the rational design of new indazole-based therapeutic agents. The goal is to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

A key design principle for indazole-based CRAC channel inhibitors is the incorporation of the specific 3-carboxamide regiochemistry ('-CO-NH-Ar'). documentsdelivered.comnih.gov This discovery expands the structural diversity of known CRAC channel blockers and provides a new blueprint for designing novel immune modulators. nih.gov Further optimization would involve modifying the N1 and aryl substituents to fine-tune the compound's properties. documentsdelivered.com

For AMPK activators, the observation that a C6-chloro substituent boosts potency provides a rational starting point for designing new compounds. The progression from an initial indazole amide hit to a more potent indazole acid lead demonstrates a classic rational design strategy of pharmacophore simplification and optimization. nih.gov These principles, derived from empirical testing and SAR analysis, are essential for transforming initial hits into compounds with improved, clinically relevant pharmacological profiles.

Advanced Research and Theoretical Investigations of Methyl 6 Chloro 1h Indazole 3 Carboxylate and Analogues

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the chemical and biological characteristics of indazole derivatives, complementing experimental research by providing a molecular-level understanding of their behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, making it highly effective for elucidating reaction mechanisms and predicting regioselectivity. For indazole analogues, such as methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have been instrumental in understanding the N-alkylation reactions, which can produce a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org

Studies have shown that the choice of reagents and conditions significantly impacts the regioselectivity of these reactions. beilstein-journals.org DFT calculations help explain these experimental outcomes by analyzing the transition states and energy profiles of the different reaction pathways. imist.ma For instance, calculations suggest that a chelation mechanism involving a cesium carbonate base can favor the formation of N1-substituted products. nih.govbeilstein-journals.org This is because the cation can coordinate with both the indazole nitrogen and the oxygen of the ester group at the 3-position. nih.gov In contrast, other non-covalent interactions are proposed to drive the formation of the N2-product. nih.govbeilstein-journals.org

To further support these mechanistic insights, Natural Bond Orbital (NBO) analyses are often performed to calculate partial charges and Fukui indices for the N1 and N2 atoms. nih.govbeilstein-journals.org These calculations provide a quantitative measure of the nucleophilicity of the different nitrogen atoms, helping to rationalize the observed regioselectivity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is widely used to understand how indazole derivatives and their analogues might interact with biological targets, such as enzymes or receptors. researchgate.netnajah.edu

The process involves preparing the three-dimensional structures of both the ligand and the protein target. researchgate.net Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, scoring them based on factors like intermolecular forces. najah.edu The resulting binding modes reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. mdpi.com For example, docking studies on various heterocyclic inhibitors have identified crucial interactions with residues in the active sites of targets like cyclooxygenase-2 (COX-2) and phosphatidylinositol 3-kinase (PI3Kα). najah.edumdpi.com These simulations can effectively predict the binding affinity and guide the structural modification of indazole derivatives to enhance their interaction with a specific biological target. nih.gov

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time in a simulated biological environment. researchgate.netnajah.edu MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the ligand-protein complex. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). najah.edu A stable RMSD value for the ligand over the simulation time suggests that it remains securely bound within the active site. researchgate.netnajah.edu RMSF analysis indicates the flexibility of different parts of the protein, showing which residues have stable interactions with the ligand. najah.edu These simulations confirm the stability of docking predictions and provide a more detailed picture of the ligand-receptor interactions, ensuring that the initial binding pose is maintained in a dynamic system. researchgate.netnajah.edu

Quantum mechanical (QM) methods, including DFT, are fundamental to understanding the intrinsic properties of molecules like Methyl 6-chloro-1H-indazole-3-carboxylate. These studies provide detailed information about the electronic structure, which governs the compound's formation, stability, and reactivity. nih.gov

By calculating properties such as molecular orbital energies and electron density distribution, QM studies can explain the inherent stability of the indazole ring system. These calculations also help rationalize the outcomes of synthetic reactions by modeling the energetics of reactants, transition states, and products. imist.ma For indazole analogues, QM calculations have been used to determine electronic properties like electronegativity and Fukui indices, which are crucial for predicting how the molecule will react with various electrophiles and nucleophiles during its formation and subsequent functionalization. nih.govbeilstein-journals.org

| Computational Method | Application for Indazole Analogues | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and regioselectivity of N-alkylation. nih.govbeilstein-journals.org | Reaction energy profiles, transition state geometries, influence of reagents on N1/N2 selectivity. imist.ma |

| Molecular Docking | Predicting binding modes of ligands to protein targets (e.g., enzymes). researchgate.netnih.gov | Preferred binding orientation, key intermolecular interactions (hydrogen bonds, hydrophobic contacts). najah.edu |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes over time. researchgate.netnajah.edu | Dynamic stability of binding, confirmation of docking poses, flexibility of protein residues. najah.edu |

| Quantum Mechanics (QM) | Investigating electronic structure for compound formation and stability. nih.govimist.ma | Electron density distribution, molecular orbital energies, intrinsic reactivity and stability. nih.gov |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure (conformation) and the non-covalent interactions of this compound and its analogues are critical determinants of their physical properties and biological activity. X-ray crystallography is a primary experimental technique for determining this information.

Studies on analogous compounds, such as Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, reveal that the core indazole ring system is nearly planar. nih.gov The ester moiety at the 3-position is often coplanar with the aromatic ring, suggesting electronic conjugation between these groups. nih.gov

Predictive Modeling for Biological Activity and ADME Properties

In modern drug discovery, computational models are used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities before they are synthesized. nih.govnih.gov This in silico approach helps to identify promising candidates and flag compounds that are likely to have poor pharmacokinetic profiles, thereby reducing the high attrition rates in later stages of drug development. nih.govsemanticscholar.org

For compounds like this compound and its analogues, predictive models can estimate their potential as therapeutic agents. These models use the molecular structure to calculate various physicochemical descriptors, which are then correlated with biological activity or ADME properties. nih.gov

ADME prediction involves evaluating a compound's drug-likeness and pharmacokinetic characteristics. nih.govresearchgate.net Models can predict properties related to absorption (such as gastrointestinal absorption), distribution (like blood-brain barrier penetration), metabolism (predicting interactions with metabolic enzymes), and excretion. researchgate.net These predictions help researchers prioritize compounds that are more likely to be absorbed effectively and remain in the body long enough to exert a therapeutic effect, all without needing to perform initial costly and time-consuming experimental assays. nih.govsemanticscholar.org

Analytical Methodologies Employed in the Research of Methyl 6 Chloro 1h Indazole 3 Carboxylate Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural determination of indazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework, functional groups, and atomic connectivity of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including indazole derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in the ¹H NMR spectrum of N-benzyl-1H-indazole-3-carboxamide, signals corresponding to the aromatic protons of the indazole ring and the benzyl (B1604629) group, as well as the methylene (B1212753) protons, are observed at specific chemical shifts (δ). derpharmachemica.com The protons on the indazole core typically appear in the aromatic region of the spectrum. derpharmachemica.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and bonding environment. researchgate.net For example, the spectrum of an indazole derivative would show characteristic signals for the carbonyl carbon of the carboxylate group, as well as for the aromatic carbons of the fused ring system. researchgate.netmdpi.com

Table 1: Representative ¹H NMR Spectroscopic Data for an Indazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indazole) | 13.88 | s (singlet) | - |

| NH (amide) | 9.08 | t (triplet) | - |

| H-4 | 8.21 | d (doublet) | 8.2 |

| H-7 | 7.64 | d (doublet) | 8.0 |

| Aromatic H (benzyl & indazole) | 7.22-7.43 | m (multiplet) | - |

| CH₂ | 4.52 | d (doublet) | 6.8 |

Data adapted from a study on N-benzyl-1H-indazole-3-carboxamide. derpharmachemica.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of particular bonds.

In the analysis of Methyl 6-chloro-1H-indazole-3-carboxylate derivatives, IR spectra typically reveal key absorption bands:

N-H Stretching: A band in the region of 3400-3100 cm⁻¹ corresponds to the N-H bond of the indazole ring or an amide group. derpharmachemica.comsemanticscholar.org

C=O Stretching: A strong absorption band around 1730-1650 cm⁻¹ is characteristic of the carbonyl group in the ester or amide functionality. semanticscholar.org

C=C and C=N Stretching: Absorptions in the 1600-1470 cm⁻¹ region are indicative of the aromatic ring and the C=N bond within the indazole system. derpharmachemica.comd-nb.info

C-Cl Stretching: The presence of the chlorine substituent at the 6-position would be expected to show a characteristic absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Indazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide/Indazole N-H | Stretching | 3414 |

| Aromatic C-H | Stretching | 3100-3000 |

| Ester C=O | Stretching | 1728 |

| Amide C=O | Stretching | 1666 |

| Indazole Ring C=N | Stretching | 1520 |

Data compiled from studies on various indazole-3-carboxamide derivatives. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the precise molecular formula. nih.govderpharmachemica.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, in electrospray ionization (ESI-MS), the cleavage of the amide bond is a common fragmentation pathway for indazole-3-carboxamide derivatives. semanticscholar.org The analysis of these fragment ions helps to confirm the different structural components of the molecule. d-nb.infodea.gov

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, LC-MS, UPLC)

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. bloomtechz.com Reverse-phase HPLC (RP-HPLC) is commonly employed for indazole derivatives, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or phosphoric acid. sielc.commdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. mdpi.com Chiral HPLC, using a chiral stationary phase, can be used to separate enantiomers of chiral indazole derivatives. ptfarm.plamazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This hyphenated technique is particularly useful for identifying and characterizing compounds in complex mixtures. As components elute from the LC column, they are ionized and analyzed by the mass spectrometer, providing both retention time and mass spectral data for each component. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). This results in higher resolution, improved separation efficiency, and significantly faster analysis times compared to traditional HPLC. nih.gov UPLC is particularly advantageous for the rapid analysis of multiple indazole-based compounds in various samples. nih.gov

Table 3: Example UPLC Method Parameters for Indazole Derivative Analysis

| Parameter | Condition |

| Column | Waters ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 290 nm and 302 nm |

Parameters adapted from a method for the determination of indole/indazole amide-based synthetic cannabinoids. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. derpharmachemica.com For this compound, elemental analysis would be used to confirm the expected ratios of carbon, hydrogen, nitrogen, chlorine, and oxygen, thereby validating its empirical formula.

常见问题

Basic: What synthetic routes are commonly employed for Methyl 6-chloro-1H-indazole-3-carboxylate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves esterification of 6-chloro-1H-indazole-3-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

- Catalyst selection : Acidic conditions (e.g., H₂SO₄) enhance esterification efficiency.

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.

- Temperature control : Optimal yields are achieved at reflux temperatures (60–80°C) for 6–12 hours.

- Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate improves purity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl ester at ~3.9 ppm, indazole protons at 7.5–8.3 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns.

- X-ray crystallography : For unambiguous confirmation, SHELXL refinement resolves bond lengths/angles and crystallographic packing .

Advanced: How should researchers address discrepancies between computational modeling predictions and experimental spectral data?

Answer:

- Re-examine computational parameters : Ensure density functional theory (DFT) models account for solvent effects and tautomeric forms (e.g., indazole NH tautomerism).

- Dynamic NMR studies : Detect temperature-dependent conformational changes.

- High-resolution crystallography : Use SHELX programs to validate structural hypotheses and resolve ambiguities in bond geometries .

Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in pharmacological studies?

Answer:

- Substituent modification : Systematically alter the chlorine position or ester group to assess bioactivity changes.

- In vitro assays : Test kinase inhibition (e.g., JAK/STAT pathways) or antimicrobial activity using MIC assays.

- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 isoforms) .

Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1 v/v).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced: How can researchers validate the proposed mechanism of action when this compound exhibits unexpected biological activity?

Answer:

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP) to identify off-target interactions.

- CRISPR knockout models : Eliminate suspected targets (e.g., kinases) to confirm pathway involvement.

- Metabolomic profiling : LC-MS/MS detects metabolite shifts linked to unexpected enzymatic activity .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Multiple reaction monitoring (MRM) of precursor→product ion transitions (e.g., m/z 225 → 153).

- Calibration curves : Prepare in matched biological fluids (plasma/tissue homogenates) to account for matrix effects.

- Internal standards : Deuterated analogs (e.g., d₃-methyl ester) improve quantification accuracy .

Advanced: How can researchers mitigate stability issues during long-term storage of this compound?

Answer:

- Temperature control : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Light protection : Use amber vials to avoid photodegradation of the indazole core.

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: What experimental designs are recommended for scaling up synthesis without compromising yield?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for esterification steps.

- Design of Experiments (DoE) : Optimize parameters (catalyst loading, solvent ratio) via response surface methodology.

- In-line analytics : FTIR or PAT (Process Analytical Technology) monitors real-time reaction progress .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources.

- Orthogonal assays : Validate results using alternate methods (e.g., SPR vs. fluorescence polarization).

- Collaborative verification : Reproduce experiments in independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。